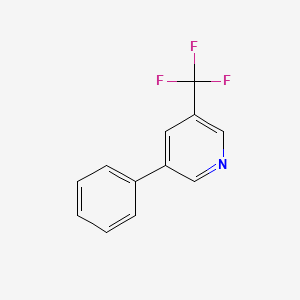
(E)-3-(Thiazol-4-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(Thiazol-4-yl)acrylic acid is an organic compound featuring a thiazole ring attached to an acrylic acid moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both thiazole and acrylic acid, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Thiazol-4-yl)acrylic acid typically involves the formation of the thiazole ring followed by the introduction of the acrylic acid moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides can yield thiazole derivatives . Another method involves the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as copper or palladium can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
(E)-3-(Thiazol-4-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The acrylic acid moiety can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the acrylic acid moiety can produce alcohols .
科学的研究の応用
(E)-3-(Thiazol-4-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of (E)-3-(Thiazol-4-yl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in various biochemical reactions, while the acrylic acid moiety can interact with cellular components, leading to modulation of biological pathways .
類似化合物との比較
Similar Compounds
Thiazole: A parent compound with a five-membered ring containing sulfur and nitrogen.
Acrylic Acid: A simple unsaturated carboxylic acid with a wide range of industrial applications.
Triazole: Another heterocyclic compound with three nitrogen atoms, known for its biological activities
Uniqueness
(E)-3-(Thiazol-4-yl)acrylic acid is unique due to its combination of a thiazole ring and an acrylic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C6H5NO2S |
|---|---|
分子量 |
155.18 g/mol |
IUPAC名 |
3-(1,3-thiazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9) |
InChIキー |
IXZOCDJVRALXCG-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CS1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14116240.png)
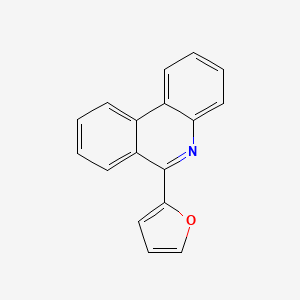
![1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116245.png)
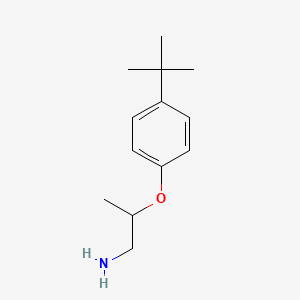

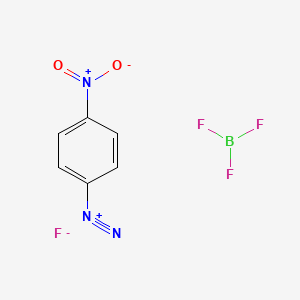
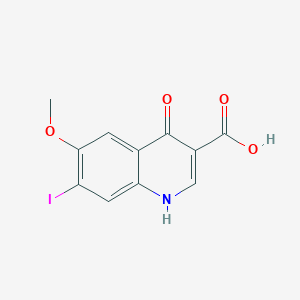
![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14116275.png)
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14116283.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14116299.png)
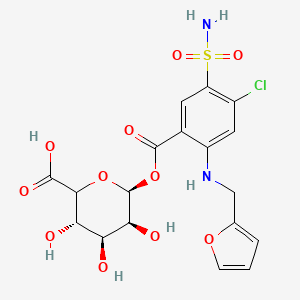
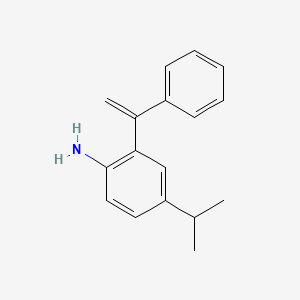
![Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14116327.png)
